4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide

NaV channel inhibition Pain Electrophysiology

4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide (CAS 338406-95-4) is a benzenesulfonyl-substituted pyridyl butanamide with the molecular formula C16H14ClF3N2O3S and a molecular weight of 406.8 g/mol. It features a chiral center at the benzylic position, a primary amide terminus, and a 3-chloro-5-(trifluoromethyl)pyridin-2-yl pharmacophore that places it within the chemical space of voltage-gated sodium channel (NaV) inhibitor scaffolds.

Molecular Formula C16H14ClF3N2O3S
Molecular Weight 406.8
CAS No. 338406-95-4
Cat. No. B2888840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide
CAS338406-95-4
Molecular FormulaC16H14ClF3N2O3S
Molecular Weight406.8
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C16H14ClF3N2O3S/c17-12-8-10(16(18,19)20)9-22-15(12)13(6-7-14(21)23)26(24,25)11-4-2-1-3-5-11/h1-5,8-9,13H,6-7H2,(H2,21,23)
InChIKeyBWJHUMOZPDMVKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide (CAS 338406-95-4) – Differentiation Evidence for Scientific Sourcing


4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide (CAS 338406-95-4) is a benzenesulfonyl-substituted pyridyl butanamide with the molecular formula C16H14ClF3N2O3S and a molecular weight of 406.8 g/mol [1]. It features a chiral center at the benzylic position, a primary amide terminus, and a 3-chloro-5-(trifluoromethyl)pyridin-2-yl pharmacophore that places it within the chemical space of voltage-gated sodium channel (NaV) inhibitor scaffolds [2]. The compound is commercially available as a research chemical from multiple suppliers, typically at purities of 90–95% [1].

Why Generic Substitution Fails: Structural Determinants Differentiating 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide from Its Closest Analogs


The compound occupies a narrow structural niche defined by the combination of a primary amide and a free sulfonyl-bearing chiral carbon. The closest commercially cataloged analogs—the N-(4-chlorophenyl)butanamide derivative (CAS 338407-60-6), the N-[3-(trifluoromethyl)phenyl]butanamide derivative (CAS 338407-58-2), and the corresponding butanoic acid (CAS 338407-19-5)—each swap the primary amide for a substituted amide or carboxylic acid, fundamentally altering hydrogen-bonding capacity, lipophilicity, and the compound's utility as a synthetic intermediate . Computational descriptors confirm that the target compound has a lower XLogP (2.4) than its N-arylated analogs, a single hydrogen bond donor (the amide NH2), and a topological polar surface area of 98.5 Ų, properties that cannot be achieved simultaneously by any of the direct analogs [1]. Generic substitution therefore risks changing solubility, metabolic stability in cell-based assays, and downstream coupling chemistry, making it critical to source the exact structure for SAR studies and medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide


Critical Evidence Gap: No Head-to-Head Biological Potency Data Found

A systematic search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubMed) did not identify any published IC50, EC50, or Ki values for 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide against NaV1.7 or any other pharmacological target. While structurally related aryl sulfonamides have demonstrated nanomolar potency (e.g., compound 3 in Focken et al., 2016, with an IC50 of 8 nM against mouse NaV1.7 [1]), no direct biological activity data for this specific compound could be located. Claims of 'biological activity' or 'therapeutic potential' found on vendor websites are not substantiated by primary, verifiable sources and are therefore excluded under the evidence rules of this guide. This absence of data means the compound cannot currently be prioritized on the basis of intrinsic potency.

NaV channel inhibition Pain Electrophysiology

Physicochemical Differentiation 1: Lipophilicity Modulation vs. Closest N-Arylated Butanamide Analogs

The target compound's primary amide confers a markedly lower predicted lipophilicity compared to its N-aryl-substituted analogs. The computed XLogP3 for 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide is 2.4 [1]. In contrast, the N-(4-chlorophenyl) derivative (CAS 338407-60-6, formula C22H17Cl2F3N2O3S, MW 517.35) and the N-[3-(trifluoromethyl)phenyl] derivative (CAS 338407-58-2) possess larger, more lipophilic aromatic amide tails, which would be expected to increase logP by approximately 1.5–2.5 log units based on fragment constant methods. The target compound also has a lower topological polar surface area (TPSA, 98.5 Ų) [1] than these N-aryl analogs, resulting in a distinct permeability/solubility profile.

Medicinal chemistry Physicochemical property optimization ADME

Physicochemical Differentiation 2: Hydrogen Bond Donor Capacity vs. Butanoic Acid Analog

The primary amide provides one hydrogen bond donor (HBD), whereas the corresponding butanoic acid analog (CAS 338407-19-5) presents a carboxylic acid with one donor but a fundamentally different acceptor and charge state at physiological pH. The primary amide is neutral, while the acid will be predominantly ionized at pH 7.4. This distinction directly impacts membrane permeability, protein binding, and the compound's fate in cellular assays. Furthermore, the primary amide is a superior synthetic handle for further diversification (e.g., Hofmann rearrangement, dehydration to nitrile, reduction to amine) compared to the acid, which is typically used for amide coupling only.

Synthetic utility Hydrogen bonding Intermediate design

Synthetic Tractability: Commercial Availability and Purity Benchmarking

The target compound is stocked by multiple specialty chemical suppliers, including AKSci (catalog item 4158CK, minimum purity 95%) and Key Organics/Bionet Research (purity 90%) . This contrasts with several closely related analogs, such as the N-(4-chlorophenyl) and N-[3-(trifluoromethyl)phenyl] derivatives, which are less widely stocked and often require custom synthesis. The ready availability of the primary amide in batches backed by quality assurance documentation (Certificate of Analysis, Safety Data Sheet) reduces lead time and sourcing risk for laboratories initiating SAR programs.

Chemical procurement Synthetic chemistry Building blocks

Recommended Application Scenarios for 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide Based on Verifiable Evidence


Use as a Primary Amide Synthetic Intermediate for Parallel Library Synthesis

The free primary amide group serves as a versatile handle for diversification into nitriles, amines, or substituted amides. Its commercial availability from multiple vendors (AKSci, Key Organics) with documented purity [REFS-5, REFS-6] makes it a practical starting point for generating focused libraries of NaV-targeting compounds. The lower lipophilicity of the primary amide core (XLogP3 = 2.4) [1] relative to N-arylated analogs allows medicinal chemists to install larger, more lipophilic substituents while maintaining overall drug-like property space.

Comparator / Negative-Control Probe in NaV1.7 SAR Studies

Although no intrinsic potency data are available for this specific compound, its structural similarity to potent NaV1.7 inhibitors such as compound 3 from Focken et al. (IC50 = 8 nM) [2] positions it as a potential inactive or weakly active control. In SAR campaigns, where the N-substituted amide or acid forms demonstrate activity, the primary amide can serve as a matched molecular pair to isolate the contribution of the amide substituent to target engagement and selectivity.

Physicochemical Standard in ADME Optimization Workflows

With a well-defined computed profile—XLogP3 of 2.4, TPSA of 98.5 Ų, a single HBD, and a neutral charge state [1]—this compound can be used as a reference point for assessing the ADME impact of introducing charged or bulkier groups onto the pyridyl sulfonyl scaffold. When benchmarked against the butanoic acid analog (anionic at pH 7.4) , it helps quantify the permeability and solubility trade-offs of carboxylate-to-amide functional group interconversion.

Building Block for Fragment-Based Drug Discovery Libraries

The compound's molecular weight (406.8 g/mol), balanced rotatable bond count (6), and modest complexity (589) [1] place it within the upper range of fragment-like chemical space. Its structural features—a chiral sulfone-bearing carbon, a halogenated pyridine, and a primary amide—are highly underrepresented in commercial fragment libraries, offering a differentiated entry point for fragment-based screening against ion channel or protease targets.

Quote Request

Request a Quote for 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.